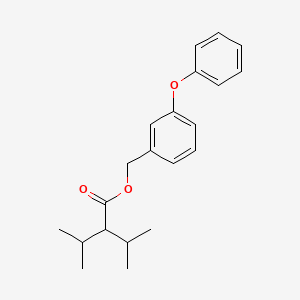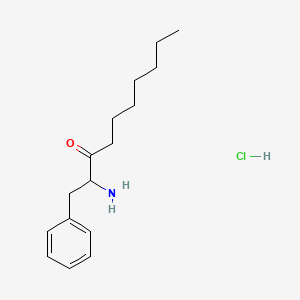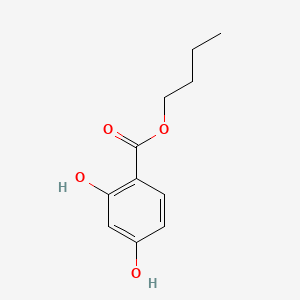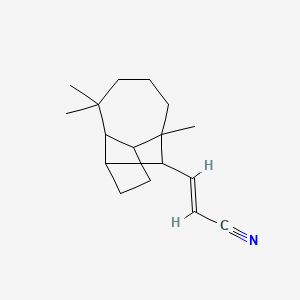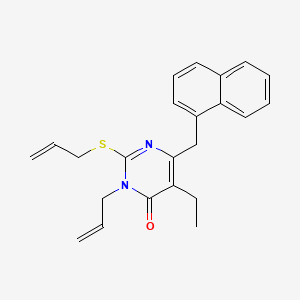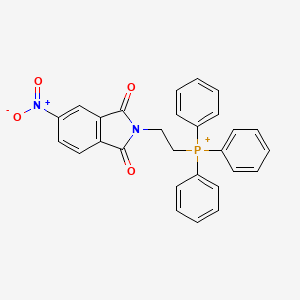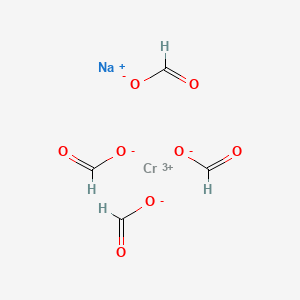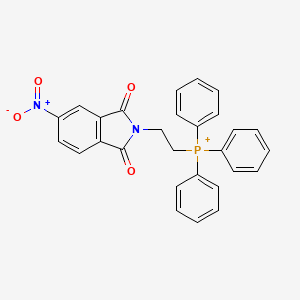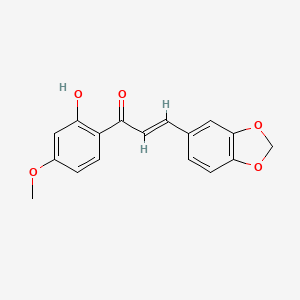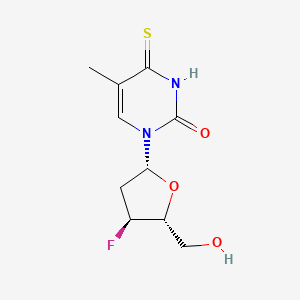
Thymidine, 3'-deoxy-3'-fluoro-4-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-fluoro-4-thio- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with specific modifications that enhance its chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-4-thio- typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Fluorination: Introduction of the fluorine atom at the 3’ position is achieved through nucleophilic substitution reactions. Common reagents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Thio Modification: The sulfur atom is introduced at the 4’ position through thiolation reactions. This can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production of Thymidine, 3’-deoxy-3’-fluoro-4-thio- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-4-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Varied products depending on the nucleophile used
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-fluoro-4-thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms due to its structural similarity to natural thymidine.
Medicine: Investigated for its potential as an antiviral and anticancer agent. Its unique modifications allow it to interfere with viral replication and cancer cell proliferation.
Industry: Utilized in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-3’-fluoro-4-thio- involves its incorporation into DNA during replication. The presence of the fluorine and sulfur atoms disrupts normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This makes it particularly effective against cancer cells and viruses that rely on rapid replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): A fluorinated analog used in PET imaging to assess cell proliferation.
4’-Thio-thymidine: A sulfur-modified analog with potential antiviral properties.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-4-thio- combines both fluorine and sulfur modifications, providing a unique set of chemical and biological properties. This dual modification enhances its stability and efficacy compared to other single-modified analogs, making it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
124903-20-4 |
|---|---|
Formule moléculaire |
C10H13FN2O3S |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H13FN2O3S/c1-5-3-13(10(15)12-9(5)17)8-2-6(11)7(4-14)16-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,17)/t6-,7+,8+/m0/s1 |
Clé InChI |
RHBTTWULFWNOBZ-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)F |
SMILES canonique |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


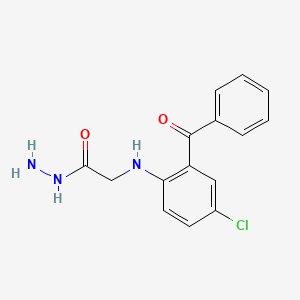
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)

